2-Formyl-4-nitropyridine 1-oxide
Overview
Description
2-Formyl-4-nitropyridine 1-oxide is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of a formyl group at the second position and a nitro group at the fourth position on the pyridine ring, with an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-nitropyridine 1-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then subjected to formylation using formic acid or formyl chloride under controlled conditions to obtain the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic intermediates and enhances the safety and efficiency of the process. Continuous extraction and microreaction technology are employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2-Carboxy-4-nitropyridine 1-oxide.
Reduction: 2-Formyl-4-aminopyridine 1-oxide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-4-nitropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Nitropyridine N-oxide: Similar in structure but lacks the formyl group.
2-Formylpyridine N-oxide: Similar in structure but lacks the nitro group.
2-Formyl-5-nitropyridine 1-oxide: Similar in structure but with the nitro group at the fifth position.
Uniqueness: 2-Formyl-4-nitropyridine 1-oxide is unique due to the presence of both the formyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMAIICBAYVQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])C=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497648 | |
Record name | 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65227-58-9 | |
Record name | 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.